

Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bivamelagon

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640 and LR-19021) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals, licensed from LG Chem Life Sciences.[1][2] It is currently in Phase II clinical trials for the treatment of rare genetic obesities, with a primary focus on acquired hypothalamic obesity.[3][4] As an MC4R agonist, **Bivamelagon** targets a critical pathway in the regulation of hunger, energy expenditure, and body weight. This document provides a comprehensive technical overview of **Bivamelagon**, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.

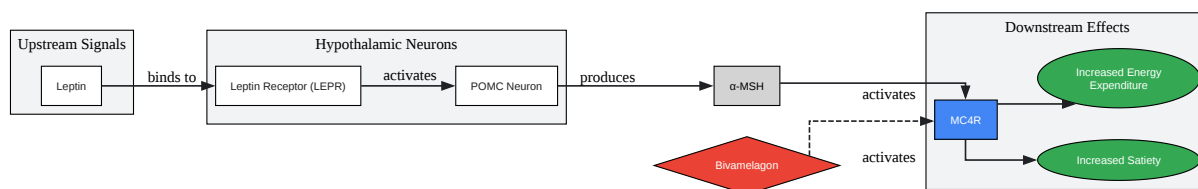
Introduction

Rare genetic disorders of obesity are often characterized by severe, early-onset obesity and hyperphagia. Many of these conditions are linked to disruptions in the leptin-melanocortin pathway, where the MC4R plays a pivotal role. **Bivamelagon** is being developed as a potential treatment for these disorders, offering the convenience of oral administration compared to the injectable MC4R agonist, setmelanotide.[1]

Mechanism of Action: MC4R Pathway

Bivamelagon acts as an agonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus. Activation of the MC4R by its endogenous ligand, α -melanocyte-stimulating hormone (α -MSH), leads to downstream signaling that promotes satiety and increases energy expenditure. In many rare genetic obesities, this signaling pathway is impaired. By activating the MC4R, **Bivamelagon** aims to restore this downstream signaling, thereby reducing hunger and promoting weight loss.

Below is a diagram illustrating the central MC4R signaling pathway.



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Caption: Simplified MC4R Signaling Pathway.

Preclinical Development

Efficacy in Animal Models

Bivamelagon's efficacy has been evaluated in rodent models of obesity. The primary models used were Diet-Induced Obesity (DIO) mice and rats, and KK-Ay mice, a model of genetic obesity.

Experimental Protocols:

- Diet-Induced Obesity (DIO) Models: Male C57BL/6 mice or Sprague-Dawley rats were fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., starting at 6-8 weeks of age

for at least 6 weeks) to induce obesity. **Bivamelagon** was then administered orally, and key endpoints were measured.

- Genetic Obesity Model (KK-Ay Mice): KK-Ay mice, which have a genetic predisposition to obesity and hyperphagia, were utilized to assess the efficacy of **Bivamelagon** in a model with a disrupted MC4R pathway.
- MC4R Knockout (k/o) Mice: To confirm the on-target effect of **Bivamelagon**, studies were conducted in MC4R knockout mice. These mice lack the MC4R, and therefore, a drug acting through this receptor would be expected to have no effect.

Key Findings:

- Once-daily oral administration of **Bivamelagon** resulted in a dose-dependent and significant reduction in body weight and food intake in DIO mice and rats.
- The weight loss effects of **Bivamelagon** were absent in MC4R knockout mice, confirming its on-target mechanism of action.
- **Bivamelagon** also demonstrated an increase in energy expenditure in rodent models when compared to pair-fed groups.

Pharmacokinetics and Safety

Pharmacokinetic profiles of **Bivamelagon** were assessed in mice, rats, dogs, and monkeys following a single oral dose. Safety has been evaluated through Good Laboratory Practice (GLP) compliant toxicity studies.

Experimental Protocols:

- Pharmacokinetic Studies: Following oral administration of **Bivamelagon**, blood samples were collected at various time points to determine key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.
- Safety Pharmacology Studies: These studies evaluated the potential effects of **Bivamelagon** on vital functions, including cardiovascular, respiratory, and central nervous system function.

- Repeated Dose Toxicity Studies: Animals were administered **Bivamelagon** daily for an extended period to assess potential target organs of toxicity.
- Genotoxicity Studies: A battery of in vitro and in vivo assays were conducted to evaluate the potential for **Bivamelagon** to cause genetic mutations or chromosomal damage.

Key Findings:

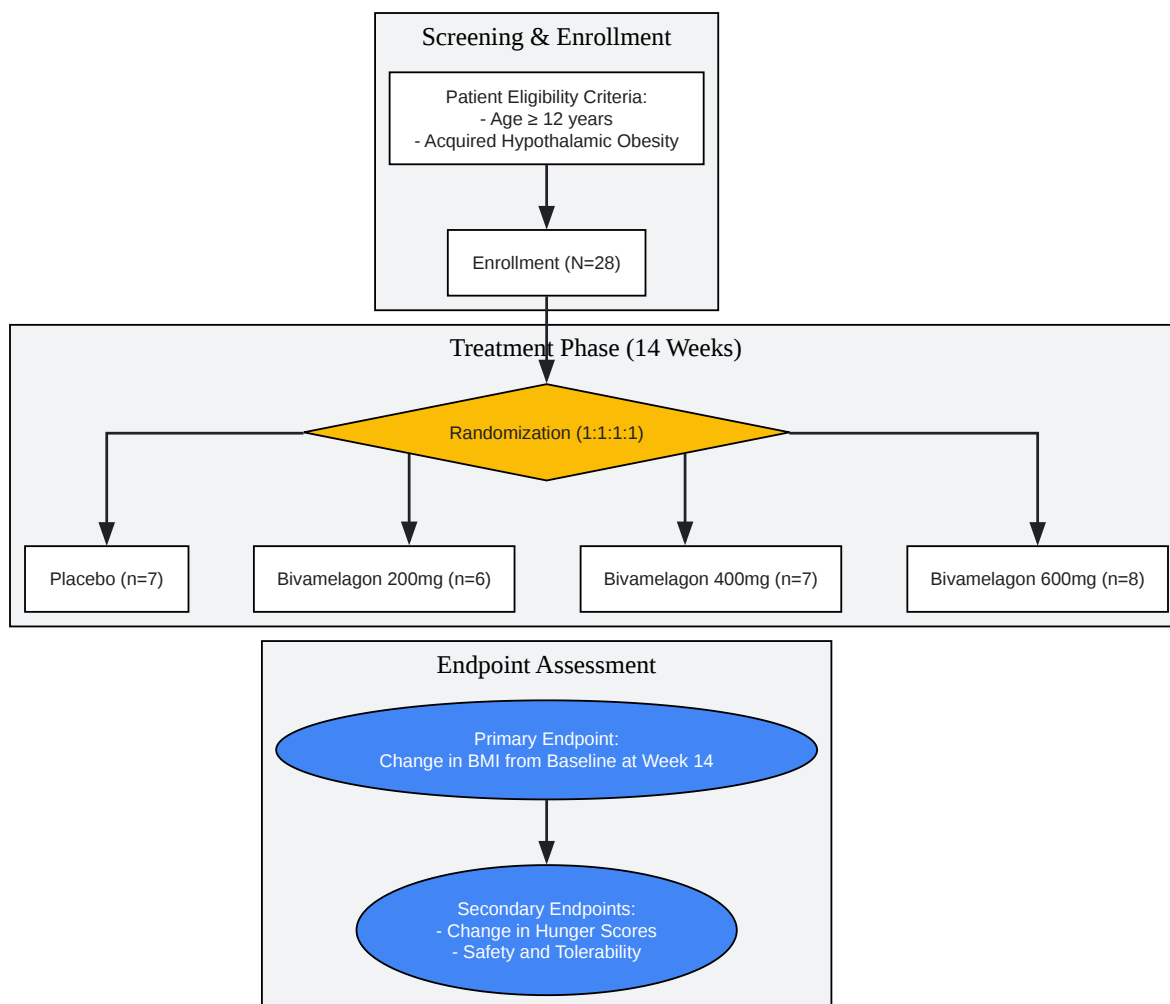
- **Bivamelagon** demonstrated a favorable pharmacokinetic profile supporting once-daily oral dosing.
- GLP toxicity studies indicated that **Bivamelagon** was safe and well-tolerated in preclinical studies.
- Importantly, preclinical and early clinical studies have suggested that **Bivamelagon** has a low potential for causing hyperpigmentation, a side effect sometimes associated with MC4R agonists.

Clinical Development: Phase 2 Trial in Acquired Hypothalamic Obesity

A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Bivamelagon** in patients with acquired hypothalamic obesity.

Experimental Protocol

The workflow for the Phase 2 clinical trial is outlined below.



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Caption: Phase 2 Clinical Trial Workflow.

- Study Design: Randomized, placebo-controlled, double-blind.

- **Patient Population:** 28 patients aged 12 years and older with acquired hypothalamic obesity.
- **Treatment Arms:** Patients were randomized to receive a once-daily oral dose of **Bivamelagon** at 200 mg, 400 mg, or 600 mg, or a placebo for 14 weeks.
- **Primary Endpoint:** The primary endpoint was the percentage change in Body Mass Index (BMI) from baseline at 14 weeks.
- **Secondary Endpoints:** Secondary endpoints included changes in hunger scores (measured on a 10-point scale) and assessment of safety and tolerability.

Quantitative Data

The following tables summarize the key efficacy and safety findings from the Phase 2 trial.

Table 1: Change in Body Mass Index (BMI) at 14 Weeks

Treatment Group	Number of Patients (n)	Mean BMI Reduction from Baseline (%)	p-value vs. Placebo
Placebo	7	+2.2	-
Bivamelagon 200mg	6	-2.7	0.0180
Bivamelagon 400mg	7	-7.7	0.0002
Bivamelagon 600mg	8	-9.3	0.0004

Table 2: Change in "Most" Hunger Score at 14 Weeks

Treatment Group	Number of Patients (n)	Mean Reduction in Hunger Score (10-point scale)
Placebo	7	-0.8 (increase in "worst" hunger)
Bivamelagon 200mg	6	-2.1
Bivamelagon 400mg	6	> -2.8
Bivamelagon 600mg	8	> -2.8

Safety and Tolerability

Bivamelagon was generally well-tolerated, with a safety profile consistent with the MC4R agonist class.

- Common Adverse Events: The most frequently reported adverse events were mild episodes of diarrhea and nausea.
- Hyperpigmentation: There were four reports of mild, localized hyperpigmentation, including one patient in the placebo group.
- Serious Adverse Events: One patient discontinued the trial due to a serious adverse event of rectal bleeding.

Conclusion

Bivamelagon is a promising investigational oral therapy for rare genetic obesities, with a confirmed on-target mechanism of action as an MC4R agonist. Preclinical studies have demonstrated its efficacy in relevant animal models and a favorable safety profile. The Phase 2 clinical trial in patients with acquired hypothalamic obesity has shown statistically significant and clinically meaningful reductions in BMI and hunger scores. These results support the continued development of **Bivamelagon** as a potential new treatment option for patients with severe obesity and hyperphagia due to genetic defects in the MC4R pathway. Further investigation in Phase 3 trials is anticipated to confirm these findings and further establish the clinical utility of **Bivamelagon**.

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- To cite this document: BenchChem. [Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376734#investigational-new-drug-bivamelagon-for-rare-genetic-obesity]

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